molecular formula C27H40N4O5 B10823712 [2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate

[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate

Cat. No.: B10823712
M. Wt: 500.6 g/mol
InChI Key: APYABXFXNNTCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JQKD82 involves the preparation of a phenol ester derivative of KDM5-C49.

Industrial Production Methods

For industrial production, JQKD82 is typically synthesized in its stable salt form, such as JQKD82 trihydrochloride or JQKD82 dihydrochloride. These forms are preferred due to their enhanced water solubility and stability compared to the free form of the compound .

Chemical Reactions Analysis

Types of Reactions

JQKD82 primarily undergoes reactions that involve its interaction with histone demethylase enzymes. It acts as an inhibitor, preventing the demethylation of histone H3 lysine 4 .

Common Reagents and Conditions

The compound is used in various concentrations, typically ranging from 0.1 to 10 micromolar, depending on the specific experimental conditions. It is often used in combination with other reagents that enhance its inhibitory effects on KDM5 .

Major Products Formed

The primary product formed from the reaction of JQKD82 with KDM5 is the increased level of H3K4me3, which is associated with the suppression of MYC-driven transcriptional output in multiple myeloma cells .

Mechanism of Action

JQKD82 exerts its effects by selectively inhibiting KDM5, a histone demethylase enzyme. This inhibition leads to an increase in the levels of H3K4me3, a histone mark associated with active gene transcription. The compound interacts with the P-TEFb complex and cooperates with MYC to control MYC-targeted genes in multiple myeloma cells. By blocking KDM5A function, JQKD82 suppresses MYC-driven transcriptional output, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H40N4O5

Molecular Weight

500.6 g/mol

IUPAC Name

[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate

InChI

InChI=1S/C27H40N4O5/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3

InChI Key

APYABXFXNNTCQD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.